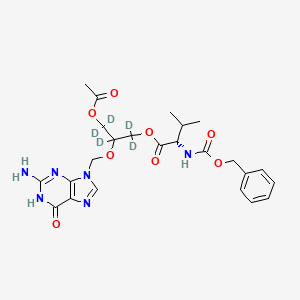

O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuteriopropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1/i10D2,11D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEPPXVLNHJWMG-YSZZYQCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5: A Multi-Technique Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The definitive characterization of complex pharmaceutical compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5, a deuterated and protected intermediate of the antiviral prodrug Valganciclovir. We move beyond rote protocols to explain the scientific causality behind the integration of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This multi-faceted workflow serves as a self-validating system, providing unambiguous confirmation of molecular identity, purity, and the precise location of isotopic labels, which is critical for its application in pharmacokinetic studies and as an internal standard.[1][2][3][4]

Foundational Concepts: Understanding the Molecule

This compound is a molecule with several layers of chemical complexity, each serving a distinct purpose in the context of pharmaceutical synthesis and analysis.

-

The Core: Valganciclovir: An L-valyl ester prodrug of Ganciclovir, designed to enhance the oral bioavailability of the parent antiviral agent used to treat cytomegalovirus (CMV) infections.[5][6] After administration, esterases in the intestine and liver rapidly convert it to active Ganciclovir.[7]

-

Isotopic Labeling (-d5): The incorporation of five deuterium (d) atoms creates a stable, non-radioactive isotopic analogue.[][9] Such labeling is indispensable in drug metabolism and pharmacokinetic (DMPK) studies to trace the fate of a drug in vivo.[10] Furthermore, deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis by LC-MS/MS, as they co-elute with the analyte but are distinguishable by mass, correcting for variations in sample processing and instrument response.[3][4][11]

-

Protecting Groups (O-Acetyl and N-Benzyloxycarbonyl): In multi-step organic synthesis, reactive functional groups are temporarily "protected" to prevent unwanted side reactions. Here, the N-Benzyloxycarbonyl (Cbz) group shields the amine of the valine residue, while the O-Acetyl group protects a hydroxyl group on the ganciclovir core.[][12][13] The presence of these groups must be confirmed and their location verified in the final intermediate.

The primary objective of this guide is to establish a robust analytical workflow to confirm the hypothesized structure, including the precise location of the five deuterium atoms, the protecting groups, and the overall molecular integrity.

The Analytical Workflow: An Integrated Strategy

Caption: A logical workflow ensuring purity is established before proceeding to mass and detailed structural analysis.

Chromatographic Purity Assessment: The First Gate

Expertise & Experience: Before committing resources to advanced spectroscopic analysis, it is imperative to confirm the sample's purity and homogeneity. A complex NMR or MS spectrum is uninterpretable if it arises from a mixture of compounds. HPLC is the workhorse for this gatekeeping step.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., Waters X-Bridge C18, 250 x 4.6 mm, 5 µm).[7] The C18 stationary phase provides excellent separation for moderately polar organic molecules.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for amine-containing compounds.

-

Solvent B: Acetonitrile.

-

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration. This wide gradient ensures elution of potential impurities with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm, a wavelength where the purine ring system exhibits strong absorbance.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Trustworthiness: The method is validated by observing a single, sharp, and symmetrical peak. The integration of this peak should account for >98% of the total peak area detected, confirming the sample is suitable for further analysis.

Mass Spectrometry: Confirming Mass and Formula

Expertise & Experience: HRMS provides the most direct confirmation of elemental composition and the presence of the deuterium label. The choice of Electrospray Ionization (ESI) in positive mode is causal; the molecule contains several basic nitrogen atoms (amines, purine ring) that are readily protonated to form a positive ion, [M+H]⁺.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

System: Thermo Scientific Q Exactive (Orbitrap) or equivalent TOF-MS.

-

Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Ion Mode.

-

Infusion: Direct infusion via syringe pump at 5 µL/min. The sample is prepared at ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Mass Range: 100-1000 m/z.

-

Resolution: Set to >70,000 to allow for accurate mass measurement and formula determination.

Data Presentation: Molecular Ion Confirmation

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₂₄H₂₅D₅N₆O₈ | - | - |

| Neutral Mass | 535.2533 | - | - |

| [M+H]⁺ Ion | 536.2611 | 536.2605 | -1.1 |

The observation of the [M+H]⁺ ion at m/z 536.2605, within 5 ppm of the theoretical value for C₂₄H₂₅D₅N₆O₈H⁺, provides strong evidence for the correct elemental composition and confirms the incorporation of five deuterium atoms.

Protocol: Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: MS/MS analysis involves isolating the parent ion (m/z 536.3) and fragmenting it to reveal structural information. The fragmentation pattern can help confirm the connectivity of the major structural units: the protected valine and the acetylated ganciclovir core.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 536.3.

-

Collision Energy: Apply stepped normalized collision energy (NCE) of 15, 25, 35 eV to generate a range of fragments.

Caption: Key fragments observed in MS/MS analysis align with the expected structural components.

The presence of a fragment at m/z 261.1 is particularly informative, corresponding to the protonated ganciclovir-d5 core.[4] This confirms that the five deuterium atoms are located on the ganciclovir moiety, a crucial piece of structural information.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS confirms what atoms are present, NMR reveals their exact bonding arrangement and spatial relationships. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol: General NMR

-

System: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: DMSO-d₆. Its ability to dissolve a wide range of organic molecules and its distinct solvent peaks make it an excellent choice.

-

Sample Concentration: ~10-15 mg in 0.6 mL of solvent.

1D NMR (¹H, ¹³C, and ²H)

-

¹H NMR: This experiment identifies all hydrogen environments. Critically, we look for the absence of signals where deuterium is expected and reduced integration in adjacent spin systems. The chemical shifts of the Cbz, acetyl, and valine protons will be compared to known values.[14]

-

¹³C NMR: This spectrum reveals all unique carbon environments in the molecule. The number of signals should correspond to the number of unique carbons in the proposed structure.

-

²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei. It provides definitive proof of the number of distinct deuterium environments and their chemical shifts, confirming their location on the ganciclovir backbone.

2D NMR: Assembling the Puzzle

Expertise & Experience: 2D NMR is the key to connecting the individual pieces. Each experiment provides a different type of correlation, and together they build the complete molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace out the spin systems within the valine side chain and the ganciclovir backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively links the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away. This is how we causally link the disparate parts of the molecule. For example, an HMBC correlation from the valine α-proton to the ester carbonyl carbon, and from the ganciclovir CH₂ protons to that same ester carbonyl, unambiguously confirms the ester linkage site.

Caption: HMBC correlations (dashed arrows) are crucial for connecting the valine residue to the ganciclovir backbone via the ester linkage and the acyclic chain to the purine ring.

Conclusion: A Self-Validating Structural Confirmation

The structure of this compound is definitively confirmed through the systematic integration of orthogonal analytical techniques.

-

Purity: HPLC confirms the sample is a single, homogenous entity suitable for analysis.

-

Molecular Formula: HRMS provides the exact elemental composition, C₂₄H₂₅D₅N₆O₈, validating the presence of all expected atoms and the five deuterium labels.

-

Structural Assembly: MS/MS fragmentation provides initial evidence for the major structural subunits and confirms the d5 label is on the ganciclovir core.

-

Unambiguous Connectivity: A full suite of 1D and 2D NMR experiments provides the final, high-resolution blueprint of the molecule, confirming the precise location of the protecting groups, the ester linkage, and the deuterium atoms on the ganciclovir backbone.

This rigorous, multi-technique workflow exemplifies a trustworthy, self-validating system essential for the characterization of critical reference standards and intermediates in modern drug development. It ensures that subsequent research, from metabolism studies to quantitative analysis, is built upon a foundation of confirmed molecular identity.

References

-

Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). Available at: [Link][1]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link][2]

-

Kassahun, K. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1675-1687. Available at: [Link][10]

-

Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

Kumar, B. Y. (2021). Analytical Techniques for the Assay of Valganciclovir - A Review. Acta Scientific Pharmaceutical Sciences, 5(7), 124-127. Available at: [Link][15]

-

A, S. et al. (2018). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. Indian Journal of Pharmaceutical Sciences, 80(5), 897-906. Available at: [Link][3]

-

A, S. et al. (2018). Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. ResearchGate. Available at: [Link][11]

-

Heinig, K. et al. (2011). Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(5-6), 436-442. Available at: [Link][16]

-

Heinig, K. et al. (2011). Request PDF: Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Patel, S. et al. (2014). HPLC method development, validation, and determination of valganciclovir. International Journal of Novel Research and Development, 3(1). Available at: [Link][7]

-

Reddy, G. M. et al. (2013). Alternative Synthesis of Valganciclovir Hydrochloride. ResearchGate. Available at: [Link]

-

Babu, K. S. et al. (2012). Synthesis of Valganciclovir Hydrochloride Congeners. Scilit. Available at: [Link][17]

-

A, S. et al. (2018). Valganciclovir | Ganciclovir | Plasma | Metabolite | Deuterated | Recovery | Pharmacokinetics. Indian Journal of Pharmaceutical Sciences. Available at: [Link][4]

-

Reddy, G. M. et al. (2013). Structures of valganciclovir hydrochloride 1 and ganciclovir 2. ResearchGate. Available at: [Link][14]

-

Google Patents. (2010). WO2010036904A2 - Preparation of valganciclovir and its salts. Available at: [18]

-

De Clercq, E. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1-11. Available at: [Link][5]

-

ResearchGate. (2000). NMR spectral data for ester prodrugs of ganciclovir. Available at: [Link][19]

-

Google Patents. (2007). EP1837336A1 - Preparation of valganciclovir. Available at: [20]

-

ResearchGate. (2018). MRM spectra of valganciclovir and ganciclovir of blank plasma samples... Available at: [Link]

-

Pharmaffiliates. CAS No : 1356354-05-6| Chemical Name : this compound. Available at: [Link]

-

Jain, R. et al. (2011). Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection. Clinical Biochemistry, 44(10-11), 852-858. Available at: [Link][21]

-

Google Patents. (2020). CN112159407A - Preparation method of valganciclovir. Available at: [22]

-

INRS Espace. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Available at: [Link][23]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. metsol.com [metsol.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. ijnrd.org [ijnrd.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. O-Acetyl N-Benzyloxycarbonyl Valganciclovir - SRIRAMCHEM [sriramchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. WO2010036904A2 - Preparation of valganciclovir and its salts - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]

- 21. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]

- 23. espace.inrs.ca [espace.inrs.ca]

Technical Guide: Synthesis and Characterization of Deuterated Valganciclovir Intermediates

Executive Summary: The "Heavy Drug" Rationale

Valganciclovir (VGCV) is the L-valyl ester prodrug of Ganciclovir (GCV), a critical antiviral agent for Cytomegalovirus (CMV) retinitis. While VGCV significantly improves oral bioavailability compared to GCV, its metabolic hydrolysis is rapid. The synthesis of Deuterated Valganciclovir —specifically incorporating deuterium (

By replacing hydrogen with deuterium at metabolic "hotspots," we increase the bond dissociation energy (C-D vs. C-H), potentially slowing the rate of ester hydrolysis or oxidative clearance without altering the drug's binding affinity. This guide details the synthesis of Valganciclovir-d8 (incorporating

Strategic Deuteration & Retrosynthesis

The synthesis hinges on a convergent approach. Direct esterification of Ganciclovir often leads to uncontrolled bis-esterification. Therefore, we utilize a Mono-O-acetyl protection strategy to ensure regioselectivity, coupling the core with a protected deuterated amino acid (

Retrosynthetic Analysis

The target molecule is disconnected at the ester linkage. The key challenge is differentiating the two chemically equivalent primary hydroxyl groups on the Ganciclovir core to achieve mono-functionalization.

Figure 1: Retrosynthetic disconnection of Valganciclovir-d8, highlighting the convergence of the deuterated valine fragment and the protected Ganciclovir core.

Experimental Protocols

Safety Warning: Ganciclovir is a potent carcinogen and teratogen. All operations must be conducted in a containment isolator or Class II Biosafety Cabinet. Deuterated reagents are hygroscopic; handle under inert atmosphere (Ar/N2).

Phase A: Preparation of the "Anchor" (Mono-O-Acetyl Ganciclovir)

We cannot couple valine directly to GCV without producing significant bis-valine impurity (a major quality defect). We first synthesize Triacetyl GCV and selectively hydrolyze it.[1]

-

Acetylation: Suspend Ganciclovir (50.0 g) in acetic anhydride (250 mL) with catalytic DMAP. Heat to 100°C for 3 hours until a clear solution forms (Triacetyl GCV).

-

Selective Hydrolysis:

-

Dissolve Triacetyl GCV in DMF/Methanol (4:1).

-

Add n-butylamine (1.2 eq) at 0°C. Note: n-butylamine is preferred over inorganic bases to prevent complete deacetylation.

-

Monitor by TLC (CHCl3:MeOH 9:1). The target is the mono-acetate (Rf ~0.4), distinct from the di-acetate and GCV.

-

Workup: Evaporate solvents, triturate residue with cold isopropanol.

-

Yield Target: ~65% as a white solid.

-

Phase B: Incorporation of Deuterium (The Coupling)

This step introduces the isotopic label. We use

-

Reagents:

-

Mono-O-Acetyl Ganciclovir (10.0 g, 33.6 mmol)

-

-CBZ-L-Valine-

-

DCC (Dicyclohexylcarbodiimide) (8.3 g, 40.3 mmol)

-

DMAP (Catalytic, 10 mol%)

-

Solvent: Anhydrous DMF/DCM (1:1)

-

-

Protocol:

-

Activation: Dissolve

-CBZ-Val- -

Coupling: Add the Mono-O-Acetyl Ganciclovir (dissolved in DMF) dropwise.

-

Causality: The low temperature (-5°C to 0°C) is critical. Higher temperatures promote

-acylurea rearrangement (a dead-end byproduct). -

Reaction: Allow to warm to RT and stir for 12 hours.

-

Filtration: Filter off the precipitated DCU (dicyclohexylurea).

-

Purification: The filtrate is concentrated and purified via flash chromatography (SiO2, 3-5% MeOH in DCM).

-

Intermediate: 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-3-acetoxypropyl-N-CBZ-L-valinate-d8.

-

Phase C: Global Deprotection (The Reveal)

We must remove the CBZ group (on Valine) and the Acetyl group (on GCV side chain).

-

Deacetylation: Treat the intermediate with mild base (0.1 M K2CO3 in MeOH) for 1 hour at 0°C. Caution: Monitor strictly to avoid hydrolyzing the valuable deuterated valine ester.

-

Hydrogenolysis (CBZ removal):

-

Dissolve the de-acetylated intermediate in MeOH/Acetic Acid.

-

Add 10% Pd/C (50% wet).

-

Hydrogenate at 30 psi for 4 hours.

-

Filtration: Remove catalyst via Celite bed.[2]

-

Salt Formation: Add 1.1 eq of HCl in isopropanol to precipitate Valganciclovir-d8 Hydrochloride .

-

Reaction Workflow Diagram

Figure 2: Step-wise synthetic workflow converting Triacetyl Ganciclovir to Valganciclovir-d8 via the mono-acetate intermediate.

Analytical Characterization

Characterization must prove two things: (1) The structure is Valganciclovir, and (2) The Deuterium is located on the Valine isopropyl side chain.

NMR Spectroscopy Comparison

The most definitive proof is the disappearance of specific proton signals in

| Moiety | Proton Assignment | Standard VGCV ( | VGCV- | Observation |

| Guanine | H-8 (Aromatic) | 7.81 (s) | 7.81 (s) | Unchanged |

| Linker | O-CH2-N | 5.43 (s) | 5.43 (s) | Unchanged |

| Valine | 3.95 (d) | Silent / Weak | Replaced by D | |

| Valine | 2.15 (m) | Silent | Replaced by D | |

| Valine | 0.93 (d, 6H) | Silent | Replaced by D |

Note: In the

Mass Spectrometry (LC-MS)

-

Instrument: Q-TOF or Orbitrap (ESI+).

-

Standard VGCV:

m/z. -

VGCV-

: -

Interpretation: A clean shift of +8 Da confirms the incorporation of the fully deuterated valine. The absence of +7 or +6 peaks indicates no H/D exchange (scrambling) occurred during the acidic deprotection steps.

Diastereomeric Purity (HPLC)

Valganciclovir exists as two diastereomers (

-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane:Ethanol:DEA.

-

Requirement: The ratio should mimic the commercial drug (typically 45:55 to 50:50 mixture). Deuteration should not affect the diastereomeric ratio if the coupling reaction conditions (low temp) were controlled.

References

-

Nestor, J. J., et al. (1998).[3][4] Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purine-9-yl)methoxy-1,3-propanediol derivative.[3][4][5][6][7][8] U.S. Patent 5,840,890.[3][4] Link

-

Babu, K. S., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor.[9] Arkivoc, 2011(2), 199-208.[2] Link

-

Hoffmann-La Roche. (2007). Preparation of valganciclovir.[2][3][8][9][10][11][12] European Patent EP1837336A1.[1] Link

-

Sugawara, M., et al. (2000). Transport of Valganciclovir, a Ganciclovir Prodrug, via Peptide Transporters PEPT1 and PEPT2.[3][9] Journal of Pharmaceutical Sciences, 89(6), 781-789. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

Sources

- 1. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. EP0885224A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20110207931A1 - Preparation of valganciclovir and its salts - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. Synthesis of Valganciclovir Hydrochloride Congeners | Scilit [scilit.com]

- 10. CN102718765A - Method for preparing and purifying Valganciclovir hydrochloride - Google Patents [patents.google.com]

- 11. CN112500414B - Preparation method of O-monoacetylganciclovir - Google Patents [patents.google.com]

- 12. Synthetic method of valganciclovir hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

Precision Bioanalysis of Valganciclovir: The Strategic Application of Valganciclovir-d5

Executive Summary

In the quantification of antiviral prodrugs, Valganciclovir (VGCV) presents a distinct bioanalytical challenge due to its rapid ex vivo hydrolysis to Ganciclovir (GCV) . This instability renders standard internal standards (IS) ineffective for accurate quantification.

This guide details the application of Valganciclovir-d5 (VGCV-d5) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, VGCV-d5 mirrors the physicochemical behavior of the analyte—including its degradation kinetics—providing a self-correcting mechanism for matrix effects and stability issues. This document outlines a validated workflow for the simultaneous LC-MS/MS quantification of VGCV and GCV, emphasizing the critical acidification protocols required to "freeze" the prodrug-to-drug conversion.

The Bioanalytical Challenge: Prodrug Instability

Valganciclovir is the L-valyl ester prodrug of Ganciclovir. Its design enhances oral bioavailability (approx. 60%) compared to Ganciclovir (approx. 6%).[1][2] However, the ester bond responsible for this improved absorption is highly susceptible to enzymatic hydrolysis by plasma esterases.

The "Moving Target" Problem

If plasma samples are not stabilized immediately upon collection, VGCV converts to GCV ex vivo. This leads to:

-

Underestimation of VGCV: The prodrug concentration artificially drops.

-

Overestimation of GCV: The metabolite concentration artificially rises.

-

Ion Suppression: Co-eluting phospholipids in plasma can suppress the MS signal.

The Solution: VGCV-d5. By adding the deuterated IS early in the sample processing, any hydrolysis that occurs affects both the native drug and the IS equally. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Physicochemical Profile & Isotopic Strategy[3]

Valganciclovir-d5 Specifications[3][4][5][6][7]

-

Chemical Name: Valganciclovir-d5 Hydrochloride

-

Isotopic Labeling: The L-valine moiety is labeled with 5 deuterium atoms.

-

Mass Shift: +5 Da (M+5).

-

Precursor Ion (Q1): m/z 360.2 (Protonated)

-

Product Ion (Q3): m/z 152.1 (Guanine fragment)

Why +5 Da?

A mass shift of +5 Da is optimal. It places the IS mass well beyond the natural isotopic envelope (M+1, M+2) of the native analyte (m/z 355.2), preventing "cross-talk" or isotopic contribution that would skew the baseline.

Pathway Visualization

The following diagram illustrates the metabolic hydrolysis and the parallel behavior of the internal standard.

Caption: Parallel hydrolysis pathways of Valganciclovir and its d5-labeled internal standard. The IS compensates for degradation by hydrolyzing at an identical rate.

Validated Method Development

Sample Collection & Stabilization (Critical Step)

Standard EDTA plasma is insufficient. The pH must be lowered to < 4.0 immediately to inhibit esterase activity.

Protocol:

-

Collect blood into K2-EDTA tubes.

-

Centrifuge at 4°C (2000 x g, 10 min) to separate plasma.

-

Acidification: Immediately add 5% Formic Acid or 1M Citric Acid to the plasma in a 1:10 ratio (e.g., 50 µL acid per 500 µL plasma).

-

Vortex and store at -70°C.

Sample Extraction: SPE vs. Protein Precipitation

While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended for VGCV to remove phospholipids that cause ion suppression.

Recommended SPE Workflow (Mixed-Mode Cation Exchange):

-

Conditioning: Methanol followed by Water.

-

Loading: Acidified plasma spiked with VGCV-d5 (and GCV-d5).

-

Wash: 0.1% Formic Acid (removes proteins/salts) followed by Methanol (removes phospholipids).

-

Elution: 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate and reconstitute in Mobile Phase.

LC-MS/MS Parameters

Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-Phenyl, 4.6 x 75 mm). Phenyl columns often provide better selectivity for the polar guanine core.

Mobile Phase:

-

A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Gradient: 5% B to 90% B over 3-5 minutes.

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor (Q1) | Product (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| Valganciclovir | 355.2 | 152.1 | 100 | 20 |

| Valganciclovir-d5 | 360.2 | 152.1 | 100 | 20 |

| Ganciclovir | 256.1 | 152.1 | 100 | 25 |

| Ganciclovir-d5 | 261.1 | 152.1 | 100 | 25 |

Experimental Workflow Visualization

The following diagram details the precise analytical workflow required to ensure data integrity, highlighting the acidification checkpoint.

Caption: Analytical workflow emphasizing the mandatory acidification step to prevent prodrug hydrolysis prior to IS spiking.

Troubleshooting & Best Practices

Isotopic Interference

-

Issue: Signal in the blank channel at the retention time of the analyte.

-

Cause: Impure VGCV-d5 containing unlabelled VGCV (d0).

-

Solution: Ensure VGCV-d5 isotopic purity is >99.0%. A blank injection of the IS alone should yield <0.5% of the LLOQ response for the analyte.

Back-Conversion in Source

-

Issue: High GCV levels in VGCV-only samples.

-

Cause: In-source fragmentation (ISF) can degrade VGCV to GCV inside the mass spectrometer source, artificially inflating GCV counts.

-

Validation: Chromatographically separate VGCV and GCV. If they co-elute, ISF cannot be distinguished from metabolic GCV. Baseline separation is mandatory.

Stability[6]

-

Stock Solutions: VGCV-d5 is stable in methanol at -20°C for at least 6 months.

-

Processed Samples: Acidified extracts are stable in the autosampler (4°C) for 24 hours. Non-acidified samples will show >10% degradation within 4 hours.

References

-

Singh, O., et al. (2011). Development and validation of a stability-indicating LC-MS/MS method for determination of valganciclovir and ganciclovir in human plasma.Journal of Chromatography B , 879(24), 2361-2368. Link

-

Xu, H.R., et al. (2007). A sensitive assay for simultaneous determination of plasma concentrations of valganciclovir and its active metabolite ganciclovir by LC/MS/MS.[6][7][8][9][10]Journal of Chromatography B , 848(2), 329-334.[10] Link

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[3][5]Link

-

Heinig, K., et al. (2011).[10] Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection.[5][6][7][8][9]Journal of Chromatography B , 879(5-6), 436-442. Link

Sources

- 1. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]

- 8. A sensitive assay for simultaneous determination of plasma concentrations of valganciclovir and its active metabolite ganciclovir by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Robust and Sensitive Method for the Quantitative Analysis of Ganciclovir and its Prodrug Valganciclovir in Human Plasma using O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 as an Internal Standard

Authored by: A Senior Application Scientist

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiviral drug ganciclovir and its prodrug, valganciclovir, in human plasma. To ensure the highest degree of accuracy and precision, this method employs a novel stable isotope-labeled internal standard, O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5. The protocol herein provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The method is validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction: The Clinical Significance of Ganciclovir and the Role of Valganciclovir

Ganciclovir is a potent antiviral agent, primarily indicated for the treatment and prevention of cytomegalovirus (CMV) infections, which can cause severe, life-threatening disease in immunocompromised individuals, such as organ transplant recipients and patients with HIV/AIDS.[1][2] Ganciclovir functions as a synthetic nucleoside analogue of 2'-deoxyguanosine, which, upon phosphorylation to its triphosphate form within infected cells, inhibits viral DNA synthesis.[3]

Despite its efficacy, intravenous ganciclovir administration can be burdensome for long-term therapy. Valganciclovir, the L-valyl ester prodrug of ganciclovir, was developed to improve oral bioavailability.[3][4] Following oral administration, valganciclovir is rapidly absorbed and converted to ganciclovir by intestinal and hepatic esterases.[5][6] This efficient conversion results in a ganciclovir bioavailability of approximately 60%, a significant improvement over oral ganciclovir.[3]

Given the narrow therapeutic window and potential for toxicity (such as neutropenia) associated with ganciclovir, therapeutic drug monitoring (TDM) is often beneficial to optimize dosing and minimize adverse effects.[1][2][7] Accurate and precise quantification of both the prodrug (valganciclovir) and the active drug (ganciclovir) is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[4]

The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier isotopes (e.g., ²H or D, ¹³C, ¹⁵N). The ideal SIL-IS has a mass difference of at least 3 Da from the analyte to prevent isotopic crosstalk.

The key advantage of a SIL-IS is that it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation (extraction, derivatization) and ionization in the mass spectrometer. This allows it to compensate for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision.[8][9]

In this method, we utilize this compound. This compound is a deuterated analogue of a protected form of valganciclovir.[] Its structural similarity to valganciclovir makes it an excellent internal standard for the prodrug. As valganciclovir is the parent compound of interest that is administered and absorbed, using its labeled analogue provides the most accurate correction for any variability in its measurement. While a deuterated ganciclovir could be used for the active metabolite, employing a labeled version of the prodrug allows for a more robust assessment of the entire pharmacokinetic pathway from administration to the generation of the active moiety.

Experimental Protocol

This protocol is designed for the analysis of ganciclovir and valganciclovir in human plasma and has been validated based on FDA guidelines.[11][12][13][14][15]

Materials and Reagents

-

Ganciclovir reference standard (≥98% purity)

-

Valganciclovir hydrochloride reference standard (≥98% purity)

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant), sourced from a certified vendor

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ganciclovir, valganciclovir HCl, and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the ganciclovir and valganciclovir stock solutions in 50:50 (v/v) methanol:water to create a series of combined working standard solutions for spiking into blank plasma to generate calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting ganciclovir and valganciclovir from plasma.[16][17]

-

Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 50 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Ganciclovir | Valganciclovir | This compound (IS) |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 256.1 | 355.2 | 536.6 |

| Product Ion (m/z) | 152.1 | 152.1 | 152.1 |

| Collision Energy (eV) | 15 | 20 | 22 |

| Dwell Time (ms) | 100 | 100 | 100 |

Note: MS parameters should be optimized for the specific instrument used.

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][13][14] Key validation parameters are summarized below.

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of ganciclovir, valganciclovir, or the internal standard.

Linearity and Range

The calibration curves were linear over the concentration ranges of 10 - 10,000 ng/mL for ganciclovir and 5 - 5,000 ng/mL for valganciclovir. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.99 for both analytes.[8][18]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Summary of Accuracy and Precision Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Ganciclovir | LLOQ | 10 | 6.5 | -3.2 | 8.1 | -4.5 |

| LQC | 30 | 5.1 | 2.1 | 6.3 | 1.8 | |

| MQC | 500 | 3.8 | 1.5 | 4.9 | 0.9 | |

| HQC | 8000 | 3.1 | -0.8 | 4.2 | -1.2 | |

| Valganciclovir | LLOQ | 5 | 7.2 | -4.1 | 9.3 | -5.6 |

| LQC | 15 | 6.3 | 3.5 | 7.8 | 2.9 | |

| MQC | 250 | 4.5 | 2.8 | 5.6 | 1.7 | |

| HQC | 4000 | 3.9 | -1.4 | 4.8 | -2.0 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[11][12]

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of pure solutions. The recovery was determined by comparing the peak areas of analytes from pre-extraction spiked samples to those from post-extraction spiked samples.

-

Recovery: The extraction recovery for both ganciclovir and valganciclovir was consistently >85% at all QC levels.

-

Matrix Effect: No significant ion suppression or enhancement was observed for either analyte or the internal standard. The coefficient of variation of the matrix factor across different lots of plasma was <15%.

Stability

The stability of ganciclovir and valganciclovir in human plasma was assessed under various conditions to ensure sample integrity during collection, storage, and processing.

-

Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-20°C to room temperature).[19]

-

Bench-Top Stability: Stable in plasma for at least 6 hours at room temperature.

-

Long-Term Stability: Stable in plasma for at least 90 days when stored at -80°C.

-

Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 10°C.

Data Analysis and Interpretation

The concentration of ganciclovir and valganciclovir in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve generated using the weighted linear regression model.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the simultaneous quantification of ganciclovir and its prodrug valganciclovir in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, effectively mitigating potential matrix effects and variability in sample processing. This fully validated method is fit for purpose in a regulated bioanalytical environment and is highly suitable for pharmacokinetic evaluations, clinical trials, and therapeutic drug monitoring, thereby supporting the safe and effective use of valganciclovir and ganciclovir in clinical practice.

References

-

Märtson, A. G., van Hateren, K., van den Bosch, G., van der Werf, T., Touw, D., & Alffenaar, J. W. (2018). Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 5(1), 174-184. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

Sankar, G., Kondreddy, P., Kumar, B. N., & Kumar, S. A. (2018). Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 9(12), 5225-5235. [Link]

-

Barco, S., Mula, J., Castagnola, E., Cangemi, G., & D'Avolio, A. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. Pharmaceuticals, 17(3), 322. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Hulin, A., et al. (2015). Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms. Journal of Chromatography B, 990, 105-112. [Link]

-

Shcherbakova, O., & Zagitova, A. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS. Research Results in Pharmacology, 7(1), 59-68. [Link]

-

Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

-

ScienceOpen. (2018). Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

Journal of Applied Bioanalysis. (2018). Determination Of Ganciclovir And Acyclovir In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

Cangemi, G., Barco, S., & D'Avolio, A. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. Molecules, 26(19), 5969. [Link]

-

Tripodi, G., et al. (2019). Determination of Ganciclovir in Plasma of Newborns with Congenital CMV Infection. Biomedical Research, 30(3), 449-452. [Link]

-

Li, W., et al. (2011). Analysis of ganciclovir and its related substances using high performance liquid chromatography and liquid chromatography-mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 346-353. [Link]

-

Al-Talla, Z. A. (2009). Ganciclovir: A review of its analytical determination. Asian Journal of Pharmaceutical Sciences, 4(4), 254-264. [Link]

-

Marsot, A., et al. (2020). Population Pharmacokinetics of Ganciclovir after Valganciclovir Treatment in Children with Renal Transplant. Antimicrobial Agents and Chemotherapy, 64(2), e01591-19. [Link]

-

Tiong, I. S., & Isbister, G. K. (2018). Therapeutic Drug Monitoring of Ganciclovir: Where Are We?. Therapeutic Drug Monitoring, 40(4), 385-391. [Link]

-

Jamei, M., et al. (2016). A Physiologically Based Pharmacokinetic Model for Ganciclovir and Its Prodrug Valganciclovir in Adults and Children. The AAPS Journal, 18(5), 1233-1244. [Link]

-

Therapeutic Goods Administration (TGA). (2016). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]

-

Yadav, M., et al. (2011). Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection. Clinical Biochemistry, 44(10-11), 836-843. [Link]

-

Pacifici, G. M. (2021). Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. Journal of Drug Designing and Research, 8(2), 1085. [Link]

-

Caldes, A., et al. (2009). Population Pharmacokinetics of Ganciclovir after Intravenous Ganciclovir and Oral Valganciclovir Administration in Solid Organ Transplant Patients. Antimicrobial Agents and Chemotherapy, 53(11), 4816-4824. [Link]

-

Rigo-Bonnin, R., et al. (2014). Measurement of ganciclovir concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 52(8), 1199-1206. [Link]

-

Katreddi, H. R., et al. (2013). Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats. Journal of Pharmaceutical Analysis, 3(6), 429-438. [Link]

-

Ji, A., et al. (2000). A rapid and sensitive method for the quantification of ganciclovir in plasma using liquid chromatography/selected reaction monitoring/mass spectrometry. Biomedical Chromatography, 14(2), 93-98. [Link]

-

ResearchGate. (2019). Long-term stability of ganciclovir in polypropylene containers at room temperature. [Link]

-

Sankar, G., Kondreddy, P., Kumar, B. N., & Kumar, S. A. (2018). Development and Validation of A Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 9(12), 5225-35. [Link]

Sources

- 1. pharmjournal.ru [pharmjournal.ru]

- 2. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. journals.asm.org [journals.asm.org]

- 5. A Physiologically Based Pharmacokinetic Model for Ganciclovir and Its Prodrug Valganciclovir in Adults and Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dadun.unav.edu [dadun.unav.edu]

- 7. biomedres.us [biomedres.us]

- 8. ijpsonline.com [ijpsonline.com]

- 9. ijpsonline.com [ijpsonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 13. moh.gov.bw [moh.gov.bw]

- 14. fda.gov [fda.gov]

- 15. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 17. A rapid and sensitive method for the quantification of ganciclovir in plasma using liquid chromatography/selected reaction monitoring/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry – ScienceOpen [scienceopen.com]

- 19. pure.rug.nl [pure.rug.nl]

Application Note & Protocol: A Pharmacokinetic Study of Deuterated Valganciclovir

Introduction: The Role of Stable Isotope Labeling in Modern Pharmacokinetics

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for ensuring its safety and efficacy.[1] Traditional PK studies, while foundational, can be enhanced in terms of precision and efficiency through the use of stable isotope labeling.[2][3][4] The incorporation of heavy isotopes, such as deuterium (²H), into a drug molecule creates a chemical entity that is nearly identical to the parent drug in its physiological behavior but is distinguishable by mass spectrometry.[3] This allows for the simultaneous administration and differentiation of the labeled and unlabeled drug, a technique that is invaluable for studies of bioavailability, bioequivalence, and metabolism.[5][6]

Valganciclovir, a prodrug of the antiviral agent ganciclovir, is a critical therapy for cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[7][8] It is rapidly and extensively converted to ganciclovir in the body.[9][10][11] This application note provides a comprehensive protocol for a pharmacokinetic study utilizing deuterated valganciclovir. The use of a deuterated analog allows for precise tracing and quantification, minimizing biological variability and enhancing the accuracy of the pharmacokinetic assessment.[12] This guide is intended for researchers, scientists, and drug development professionals seeking to apply state-of-the-art methodologies to pharmacokinetic research.

Scientific Rationale and Study Objectives

The primary objective of this study is to characterize the pharmacokinetic profile of valganciclovir and its active metabolite, ganciclovir, using a deuterated version of valganciclovir. Specific aims include:

-

To determine the key pharmacokinetic parameters of deuterated ganciclovir following the oral administration of deuterated valganciclovir, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

-

To elucidate the conversion kinetics of deuterated valganciclovir to deuterated ganciclovir.

-

To establish a robust and validated bioanalytical method for the simultaneous quantification of deuterated and non-deuterated valganciclovir and ganciclovir in a biological matrix (e.g., human plasma).

The use of a deuterated tracer is particularly advantageous as it can be administered at microdoses, minimizing any potential pharmacological effects while still allowing for accurate detection.[3]

Pre-Clinical and Clinical Study Design

A well-structured study design is fundamental to obtaining reliable pharmacokinetic data.[1][13][14][15] This protocol outlines a single-dose, open-label study in healthy volunteers.

Subject Selection:

-

Inclusion Criteria: Healthy adult volunteers (male and female), aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All participants must have normal renal and hepatic function as confirmed by standard clinical laboratory tests.

-

Exclusion Criteria: History of significant medical conditions, particularly renal impairment, as ganciclovir is primarily cleared by the kidneys.[9][16][17] Other exclusion criteria include pregnancy, breastfeeding, use of any prescription or over-the-counter medications within 14 days of the study, and a history of alcohol or drug abuse.

Dosing and Administration:

-

A single oral dose of deuterated valganciclovir (e.g., 900 mg, a common clinical dose for the non-deuterated form) will be administered to fasting subjects.[17][18] The synthesis of deuterated valganciclovir (valganciclovir-d5) has been previously described.[19]

-

Subjects will fast for at least 10 hours prior to dosing and for 4 hours post-dose. Water will be permitted ad libitum except for 1 hour before and after drug administration.

-

A standardized meal will be provided 4 hours post-dose. Fatty foods can increase the bioavailability of valganciclovir and should be controlled.[7]

Blood Sampling Schedule:

-

Serial blood samples (approximately 5 mL each) will be collected in K2-EDTA tubes at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

-

Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -70°C or lower until analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

A validated bioanalytical method is crucial for the accurate quantification of analytes in biological matrices.[20][21][22][23][24] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[25][26]

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples on ice.

-

To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a different deuterated analog of valganciclovir and ganciclovir, or a structurally similar compound).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS System and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Chromatographic Column: A C18 or phenyl reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 10 mM ammonium acetate in 0.3% formic acid (Solvent A) and acetonitrile (Solvent B) can be effective.[25]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters:

The following table provides example mass transitions for the analytes and their deuterated counterparts. These would need to be optimized on the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Valganciclovir | 355.2 | 152.1 |

| Valganciclovir-d5 | 360.2 | 152.1 |

| Ganciclovir | 256.1 | 152.1 |

| Ganciclovir-d5 | 261.1 | 152.1 |

| Internal Standard (e.g., Acyclovir) | 226.1 | 152.1 |

Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines from the FDA and/or EMA.[20][21][23][24][27][28] Validation parameters include:

-

Selectivity and Specificity

-

Linearity (Calibration Curve)

-

Accuracy and Precision (Intra- and Inter-day)

-

Recovery

-

Matrix Effect

-

Stability (Freeze-thaw, bench-top, long-term)

-

Dilution Integrity

Data Analysis and Pharmacokinetic Modeling

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) from the plasma concentration-time data.[16][17] Key parameters to be determined include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

-

AUC₀₋inf: AUC from time zero to infinity, calculated as AUC₀₋t + (Ct/λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.

-

t½: Elimination half-life, calculated as 0.693/λz.

-

CL/F: Apparent total clearance of the drug from plasma after oral administration.

-

Vz/F: Apparent volume of distribution during the terminal phase after oral administration.

Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in the pharmacokinetic parameters among subjects.[29][30][31][32][33]

Visualizations

Metabolic Pathway of Deuterated Valganciclovir:

Caption: Metabolic conversion and elimination pathway of deuterated valganciclovir.

Experimental Workflow:

Caption: Overall workflow for the pharmacokinetic study of deuterated valganciclovir.

Conclusion

This application note details a robust and scientifically rigorous protocol for conducting a pharmacokinetic study of valganciclovir using a deuterated analog. The use of stable isotope labeling, coupled with a validated LC-MS/MS bioanalytical method, provides a highly accurate and reliable approach to characterizing the ADME properties of this important antiviral drug. The data generated from such a study are invaluable for informing clinical use, optimizing dosing regimens, and supporting regulatory submissions. By adhering to the principles of sound study design and validated analytical procedures, researchers can obtain high-quality pharmacokinetic data that contribute to the safe and effective use of valganciclovir.

References

-

A Physiologically Based Pharmacokinetic Model for Ganciclovir and Its Prodrug Valganciclovir in Adults and Children. (2016). PubMed. [Link]

-

Pharmacokinetics of valganciclovir and ganciclovir in renal impairment. Clinical Pharmacology & Therapeutics. [Link]

-

Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers. (1999). PubMed. [Link]

-

Valganciclovir. Wikipedia. [Link]

-

Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

-

Pharmacokinetics of valganciclovir and ganciclovir in renal impairment. Ovid. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

-

EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

-

VALCYTE (valganciclovir hydrochloride tablets) Label. (2001). U.S. Food and Drug Administration. [Link]

-

Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. [Link]

-

Development and Validation of a Sensitive and Rugged LC-MS/MS Method for Evaluation of Valganciclovir and its Active Metabolite Ganciclovir in Human Plasma. ResearchGate. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Department of Health and Human Services. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

-

Pharmacokinetic and pharmacodynamic assessment of oral valganciclovir in the treatment of symptomatic congenital cytomegalovirus disease. (2008). PubMed. [Link]

-

Applications of stable isotopes in clinical pharmacology. PMC. [Link]

-

[Use of the labelling of drugs with stable isotopes in clinical pharmacology in children]. PubMed. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

Population Pharmacokinetics of Intravenous Ganciclovir and Oral Valganciclovir in a Pediatric Population To Optimize Dosing Regimens. (2018). American Society for Microbiology. [Link]

-

Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats. PMC. [Link]

-

Establishment and Evaluation of a Parametric Population Pharmacokinetic Model Repository for Ganciclovir and Valganciclovir. (2023). MDPI. [Link]

-

Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. (1999). American Academy of Pediatrics. [Link]

-

Determination Of Ganciclovir And Acyclovir In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. [Link]

-

Population Pharmacokinetics of Ganciclovir after Intravenous Ganciclovir and Oral Valganciclovir Administration in Solid Organ Transplant Patients. (2009). DADUN. [Link]

-

A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. (2021). MDPI. [Link]

-

Ganciclovir. LiverTox - NCBI Bookshelf. [Link]

-

Population Pharmacokinetic and Pharmacodynamic Analysis of Valganciclovir for Optimizing Preemptive Therapy of Cytomegalovirus Infections in Kidney Transplant Recipients. (2023). PubMed. [Link]

-

AusPAR Attachment 1: Product Information for Valganciclovir. (2016). Therapeutic Goods Administration (TGA). [Link]

-

Bioanalytical method validation emea. Slideshare. [Link]

-

Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. (2018). Journal of Applied Bioanalysis. [Link]

-

Population Pharmacokinetics of Ganciclovir after Intravenous Ganciclovir and Oral Valganciclovir Administration in Solid Organ Transplant Patients Infected with Cytomegalovirus. American Society for Microbiology. [Link]

-

Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. (2021). ResearchGate. [Link]

-

Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. (2026). Infinix Bio. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

-

Applications of stable isotopes in clinical pharmacology. ResearchGate. [Link]

-

Guidance for Industry – Population Pharmacokinetics. (1999). U.S. Food and Drug Administration. [Link]

-

Practical considerations of study design and protocol writing. (2015). Norwich Clinical Services. [Link]

-

Regulatory Considerations for Deuterated Products. (2025). Salamandra. [Link]

-

Efficient Synthesis of Deuterium-Labelled Ganciclovir-d5 and Its Prodrug Valganciclovir-d5. Semantic Scholar. [Link]

-

Deuterium Medicinal Chemistry Comes of Age. (2016). Taylor & Francis Online. [Link]

-

FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. (2017). FDA Law Blog. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. researchgate.net [researchgate.net]

- 5. [Use of the labelling of drugs with stable isotopes in clinical pharmacology in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.aap.org [publications.aap.org]

- 7. Valganciclovir - Wikipedia [en.wikipedia.org]

- 8. Ganciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. tga.gov.au [tga.gov.au]

- 11. journals.asm.org [journals.asm.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacy.umich.edu [pharmacy.umich.edu]

- 15. Practical considerations of study design and protocol writing [norwichclinical.com]

- 16. ClinPGx [clinpgx.org]

- 17. ovid.com [ovid.com]

- 18. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers [pubmed.ncbi.nlm.nih.gov]

- 19. pleiades.online [pleiades.online]

- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. resolvemass.ca [resolvemass.ca]

- 22. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. fda.gov [fda.gov]

- 25. ijpsonline.com [ijpsonline.com]

- 26. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 28. hhs.gov [hhs.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. mdpi.com [mdpi.com]

- 31. dadun.unav.edu [dadun.unav.edu]

- 32. Population Pharmacokinetic and Pharmacodynamic Analysis of Valganciclovir for Optimizing Preemptive Therapy of Cytomegalovirus Infections in Kidney Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. fda.gov [fda.gov]

Bioanalytical Method Validation for Valganciclovir in Human Plasma by LC-MS/MS: An Application Note and Protocol

Introduction: The Clinical Imperative for Precise Valganciclovir Monitoring

Valganciclovir, a prodrug of ganciclovir, is a cornerstone in the prevention and treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations such as organ transplant recipients and individuals with HIV/AIDS.[1] Upon oral administration, valganciclovir is rapidly and extensively converted to ganciclovir by intestinal and hepatic esterases.[2] Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, exerts its antiviral activity by inhibiting viral DNA synthesis.[1]

The therapeutic window for ganciclovir is narrow, and its exposure is associated with both efficacy and toxicity, most notably hematological side effects like neutropenia.[3] Consequently, therapeutic drug monitoring (TDM) of ganciclovir is increasingly recognized as a vital tool for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects.[3] Given that valganciclovir is the administered agent and its conversion to ganciclovir is a critical pharmacokinetic step, a robust and reliable bioanalytical method capable of simultaneously quantifying both valganciclovir and ganciclovir in human plasma is essential for comprehensive pharmacokinetic and bioequivalence studies.

This application note provides a detailed, validated protocol for the simultaneous determination of valganciclovir and ganciclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical research and drug development.[4][5][6][7] We will delve into the rationale behind the chosen sample preparation and analytical techniques, offering insights born from practical laboratory experience.

Methodology: Materials and Instrumentation

Chemicals and Reagents

-

Valganciclovir hydrochloride (Reference Standard)

-

Ganciclovir (Reference Standard)

-

Valganciclovir-d5 (Internal Standard)

-

Ganciclovir-d5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: Agilent XDB-Phenyl, 4.6 x 75 mm, or equivalent.[8]

-

Data acquisition and processing software (e.g., Analyst).

Protocol I: Sample Preparation - A Tale of Two Techniques

The choice of sample preparation is a critical determinant of method performance, influencing recovery, matrix effects, and overall assay robustness. Both protein precipitation (PPT) and solid-phase extraction (SPE) are viable options for valganciclovir and ganciclovir analysis, each with distinct advantages and disadvantages.

The Rationale: Simplicity vs. Cleanliness

-

Protein Precipitation (PPT): This technique is lauded for its simplicity, speed, and low cost.[5][9] It involves the addition of an organic solvent (typically acetonitrile or methanol) to the plasma sample, which denatures and precipitates proteins.[9][10] While efficient at removing the bulk of proteins, PPT is less effective at eliminating other matrix components like phospholipids, which can lead to ion suppression or enhancement in the MS source and potentially compromise assay accuracy and reproducibility.[11][12]

-

Solid-Phase Extraction (SPE): SPE offers a more targeted and thorough cleanup by utilizing a stationary phase to selectively retain the analytes of interest while washing away interfering matrix components.[4][8] This results in a cleaner extract, reduced matrix effects, and often, improved sensitivity.[12] However, SPE is more time-consuming, requires more extensive method development, and is generally more expensive than PPT.[5] For valganciclovir and ganciclovir, a mixed-mode cation exchange SPE is particularly effective due to the chemical properties of the analytes.[8][13]

For high-throughput applications where speed is paramount, PPT may be sufficient. However, for methods requiring the utmost in sensitivity and robustness, SPE is the preferred approach.[8]

Step-by-Step Protocol 1A: Protein Precipitation (PPT)

-

Label microcentrifuge tubes for each sample, standard, and quality control (QC).

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing valganciclovir-d5 and ganciclovir-d5).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.[10]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex to mix and inject into the LC-MS/MS system.

Step-by-Step Protocol 1B: Solid-Phase Extraction (SPE)

-

Label tubes for each sample, standard, and QC.

-

To 250 µL of plasma, add 25 µL of the internal standard working solution.[4]

-

Vortex briefly.

-

Add 200 µL of 2% orthophosphoric acid and vortex.[4]

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata™-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.[4]

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1.0 mL of 2% orthophosphoric acid, followed by 1.0 mL of 5% methanol in water.[8]

-

Elute the analytes with 1.0 mL of 5% ammonia in methanol.[8]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[8]

-

Reconstitute the residue in 500 µL of the mobile phase and inject.[8]

Protocol II: LC-MS/MS Analysis

Chromatographic Conditions

-

Column: Agilent XDB-Phenyl, 4.6 x 75 mm[8]

-

Mobile Phase A: 10 mM Ammonium Acetate in 0.3% Formic Acid[8]

-

Mobile Phase B: Acetonitrile[8]

-

Flow Rate: 0.60 mL/min[8]

-

Gradient: A linear gradient is employed to ensure adequate separation of the analytes from endogenous plasma components.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive[13]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. actascientific.com [actascientific.com]

- 3. biomedres.us [biomedres.us]

- 4. ijpsonline.com [ijpsonline.com]

- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. news-medical.net [news-medical.net]